(2Z)-N-benzyl-3-(4-methoxyphenyl)-2-(phenylformamido)prop-2-enamide
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Overview
Description
(2Z)-N-benzyl-3-(4-methoxyphenyl)-2-(phenylformamido)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are compounds containing a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-benzyl-3-(4-methoxyphenyl)-2-(phenylformamido)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an amide and an aldehyde or ketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the Methoxyphenyl Group: The methoxyphenyl group is typically added through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.
Formation of the Phenylformamido Group: The phenylformamido group is introduced through a formylation reaction using formic acid and a phenylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond or the amide group, resulting in the formation of saturated amides or amines.
Substitution: The benzyl group and the methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or sodium hydride can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated amides or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2Z)-N-benzyl-3-(4-methoxyphenyl)-2-(phenylformamido)prop-2-enamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific bioactivity of the compound, which could include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-benzyl-3-(4-hydroxyphenyl)-2-(phenylformamido)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
(2Z)-N-benzyl-3-(4-chlorophenyl)-2-(phenylformamido)prop-2-enamide: Similar structure but with a chloro group instead of a methoxy group.
(2Z)-N-benzyl-3-(4-nitrophenyl)-2-(phenylformamido)prop-2-enamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2Z)-N-benzyl-3-(4-methoxyphenyl)-2-(phenylformamido)prop-2-enamide can influence its chemical reactivity and biological activity, making it unique compared to its analogs. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and bioactivity.
Properties
Molecular Formula |
C24H22N2O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(Z)-3-(benzylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-14-12-18(13-15-21)16-22(26-23(27)20-10-6-3-7-11-20)24(28)25-17-19-8-4-2-5-9-19/h2-16H,17H2,1H3,(H,25,28)(H,26,27)/b22-16- |
InChI Key |
NHMAUDLNFYVJIE-JWGURIENSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)NCC2=CC=CC=C2)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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